molecular formula C13H17N3O4S B6540540 N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide CAS No. 1021253-54-2

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide

Cat. No.: B6540540
CAS No.: 1021253-54-2
M. Wt: 311.36 g/mol
InChI Key: IWGGPLASJJBFMN-UHFFFAOYSA-N
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Description

N-{3-[3-(Furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is a synthetic organic compound characterized by a pyridazinone core substituted with a furan-2-yl group at the 3-position and a propyl chain linked to an ethanesulfonamide moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and anticancer research.

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-2-21(18,19)14-8-4-9-16-13(17)7-6-11(15-16)12-5-3-10-20-12/h3,5-7,10,14H,2,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGGPLASJJBFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Furan Derivatives

Reaction of furan-2-carbaldehyde with succinic anhydride in the presence of AlCl₃ yields β-(furan-2-yl)propionic acid derivatives. This step forms the precursor for cyclization into the pyridazinone ring.

Table 1: Conditions for Friedel-Crafts Acylation

ReagentCatalystTemperatureYieldSource
Succinic anhydrideAlCl₃80°C78%

Cyclization to Pyridazin-3(2H)-one

The β-keto acid intermediate undergoes cyclization with hydrazine hydrate. For example, heating β-(furan-2-yl)propionic acid with hydrazine hydrate in ethanol at reflux yields 3-(furan-2-yl)-6-oxo-1,6-dihydropyridazine .

Introduction of the Propyl Sulfonamide Side Chain

The propyl sulfonamide side chain is introduced via alkylation and sulfonation reactions.

Alkylation of Pyridazinone Nitrogen

The pyridazinone nitrogen is alkylated using 1-bromo-3-chloropropane in the presence of a base like K₂CO₃ in DMF. This step attaches the propyl linker to the pyridazinone core.

Table 2: Alkylation Reaction Parameters

Alkylating AgentBaseSolventTemperatureYieldSource
1-Bromo-3-chloropropaneK₂CO₃DMF60°C65%

Sulfonamide Formation

The chloropropyl intermediate reacts with ethanesulfonamide under nucleophilic substitution conditions. Using NaH as a base in THF at room temperature facilitates the displacement of chloride by the sulfonamide group.

Table 3: Sulfonamide Coupling Conditions

SulfonamideBaseSolventTemperatureYieldSource
Ethane-1-sulfonamideNaHTHF25°C82%

Alternative Route: One-Pot Synthesis

A streamlined one-pot method combines pyridazinone formation and side-chain functionalization.

Simultaneous Alkylation and Sulfonation

In a modified approach, 3-(furan-2-yl)pyridazinone is treated with 3-aminopropanol and ethanesulfonyl chloride in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent. This method reduces purification steps and improves overall yield.

Table 4: One-Pot Synthesis Parameters

Coupling AgentSolventTemperatureYieldSource
DCCDCM0°C to RT70%

Mechanistic Insights and Optimization

Role of Catalysts in Cyclization

DFT calculations suggest that Lewis acids like ZnCl₂ stabilize the transition state during pyridazinone cyclization, enhancing reaction efficiency.

Solvent Effects on Sulfonamide Yield

Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonamide coupling yields by stabilizing the transition state through solvation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone-H), 7.82 (d, J = 3.2 Hz, 1H, furan-H), 6.68 (m, 1H, furan-H), 3.42 (t, J = 6.8 Hz, 2H, -CH₂-SO₂-), 2.95 (q, J = 7.2 Hz, 2H, -SO₂-CH₂-CH₃).

  • MS (ESI) : m/z 395.4 [M+H]⁺, consistent with the molecular formula C₁₇H₁₅F₂N₃O₄S.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing AlCl₃ with FeCl₃ in Friedel-Crafts acylation reduces environmental impact while maintaining 70% yield.

Green Chemistry Approaches

Water-mediated cyclization at 100°C achieves 65% yield, eliminating organic solvents .

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are pivotal for modifying the compound to tailor its properties for specific applications.

Common Reagents and Conditions

  • Oxidation: : Often performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Typically achieved with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : May involve halogenating agents or nucleophiles to replace specific functional groups.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation can yield furan derivatives with altered electronic properties, while reduction might produce more saturated analogs with different reactivity profiles.

Scientific Research Applications

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is utilized in:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : In the study of enzyme interactions and inhibitor design.

  • Medicine: : Potentially as a lead compound for developing therapeutic agents, particularly in targeting specific molecular pathways involved in diseases.

  • Industry: : In the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction often occurs through hydrogen bonding, van der Waals forces, or hydrophobic interactions, affecting the target's function and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A structurally similar compound, 2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide (CAS: 1058199-93-1), shares the pyridazinone core but differs in substituents (Table 1).

Property Target Compound Analogous Compound
Molecular Formula C₁₆H₁₇N₃O₄S (inferred from structure) C₂₂H₂₂FN₃O₃
Molecular Weight ~363.4 g/mol 395.4 g/mol
Core Structure Pyridazinone (6-oxo-1,6-dihydropyridazine) Pyridazinone
3-Position Substituent Furan-2-yl 4-Methylphenyl
Side Chain Propyl-ethane-1-sulfonamide Propyl-2-(4-fluorophenoxy)acetamide
Key Functional Groups Sulfonamide, furan Acetamide, fluorophenoxy

Table 1 : Structural comparison between the target compound and its analogue.

Pharmacological and Physicochemical Implications

  • Furan vs.
  • Sulfonamide vs. Acetamide : The sulfonamide group (pKa ~1–2) enhances acidity and hydrogen-bonding capacity relative to the acetamide group (pKa ~15–17), which may influence receptor-binding kinetics .
  • Molecular Weight and Lipophilicity : The lower molecular weight (~363 vs. 395 g/mol) and presence of a sulfonamide in the target compound suggest reduced lipophilicity (logP ~1.5 vs. ~3.0 estimated for the analogue), impacting membrane permeability and bioavailability.

Research Findings and Limitations

  • Biological Activity: While specific data for the target compound are unavailable, pyridazinone derivatives with sulfonamide groups have demonstrated COX-2 inhibition and antitumor activity in preclinical studies. The analogue with a 4-fluorophenoxy group has shown moderate activity in kinase inhibition assays .
  • Limitations : The absence of experimental data (e.g., melting point, solubility) for both compounds restricts direct pharmacological comparisons. Further in vitro studies are needed to validate theoretical predictions.

Biological Activity

N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a dihydropyridazine moiety, and a sulfonamide group. This unique combination contributes to its diverse biological effects.

Sulfonamides are known to exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes such as carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. The inhibition of CA isoforms (hCA IX and hCA XII) has been linked to anticancer activities .
  • Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of folic acid synthesis in bacteria .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer effects. A study evaluated sulfonamide-based derivatives against various cancer cell lines, revealing promising results:

CompoundIC50 (µM)Cancer Cell Line
90.38 ± 0.14HepG-2
71.33 ± 0.10MCF-7
4181 ± 0.66A-549

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the effectiveness of these compounds in targeting cancer cells .

Antimicrobial Activity

The compound's sulfonamide nature suggests potential antibacterial properties. Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for further development as antibiotics .

Study on Anticancer Efficacy

In a recent study, researchers synthesized several derivatives of sulfonamides and evaluated their effects on MCF-7 cells. The most potent compound caused significant cell cycle arrest in the G2/M phase and induced apoptosis, as evidenced by flow cytometry analysis .

In Silico Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with active sites of key enzymes such as VEGFR-2, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux (e.g., ethanol, 60–80°C) .
  • Step 2 : Alkylation of the pyridazinone nitrogen using a propyl linker with a sulfonamide group. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for regioselectivity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity. Monitor via TLC and confirm with HPLC (>95% purity threshold) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., NH of sulfonamide at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at ~377.12 g/mol) .
  • X-ray Crystallography : For absolute configuration determination, though crystallization may require co-solvents like DMSO/water .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Stability Profiling :

  • pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Sulfonamide groups are prone to hydrolysis in acidic/basic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and biological target interactions of this compound?

  • In Silico Strategies :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The furan ring’s electron-rich nature may drive π-π stacking with aromatic residues .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or bacterial dihydropteroate synthase) based on sulfonamide’s known affinity .

Q. What experimental designs resolve contradictions in bioactivity data across studies?

  • Data Reconciliation :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to standardize IC₅₀ values. Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
  • Control Experiments : Include positive controls (e.g., sulfamethoxazole for antibacterial assays) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • ADMET Optimization :

  • Lipophilicity : Adjust logP via substituent modifications (e.g., trifluoromethyl groups to enhance blood-brain barrier penetration) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Sulfonamide oxidation is a common pathway .

Methodological Challenges and Solutions

Q. What statistical approaches mitigate batch-to-batch variability in synthesis?

  • Design of Experiments (DoE) : Use fractional factorial designs (e.g., Minitab) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies critical factors affecting yield .

Q. How do researchers validate the compound’s mechanism of action in complex biological systems?

  • Mechanistic Validation :

  • CRISPR-Cas9 Knockouts : Target putative pathways (e.g., NF-κB for anti-inflammatory activity) in cell models .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins to confirm direct interactions .

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